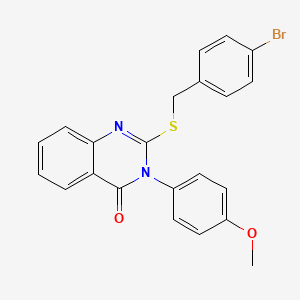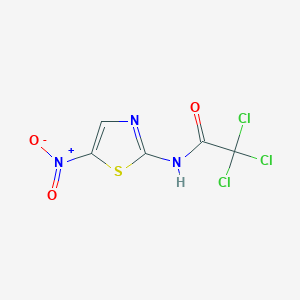
2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C14H10Cl3N3S and a molecular weight of 358.679 g/mol . This compound is known for its unique structure, which includes a thiosemicarbazone moiety attached to a dichlorobenzaldehyde and a chlorophenyl group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2,6-dichlorobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of 2,6-dichlorobenzaldehyde involves the chlorination of 2,6-dichlorotoluene with chlorine in the presence of phosphorus pentachloride and light, followed by hydrolysis with zinc chloride in an acidic solvent . This method ensures easy production control, low material consumption, and reduced production costs.
化学反応の分析
Types of Reactions
2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
科学的研究の応用
2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, agricultural chemicals, and pharmaceuticals.
作用機序
The mechanism of action of 2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets and pathways. The thiosemicarbazone moiety is known to chelate metal ions, which can inhibit metalloenzymes and disrupt cellular processes. Additionally, the compound’s chlorinated aromatic rings can interact with biological membranes, affecting their integrity and function .
類似化合物との比較
Similar Compounds
- 2,4-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 2,6-dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 2,6-dichlorobenzaldehyde N-(4-methoxyphenyl)thiosemicarbazone
Uniqueness
2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde and phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
764653-12-5 |
|---|---|
分子式 |
C14H10Cl3N3S |
分子量 |
358.7 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-[(E)-(2,6-dichlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H10Cl3N3S/c15-9-3-1-4-10(7-9)19-14(21)20-18-8-11-12(16)5-2-6-13(11)17/h1-8H,(H2,19,20,21)/b18-8+ |
InChIキー |
WUKXCHQIWWJUCJ-QGMBQPNBSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)N/N=C/C2=C(C=CC=C2Cl)Cl |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NN=CC2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12005772.png)


![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12005787.png)



![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005814.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12005821.png)
![[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12005824.png)
![5-(2,4-dichlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005829.png)

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005849.png)

